

Application Notes and Protocols for Defluoro Levofloxacin Reference Standard

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Defluoro Levofloxacin, also known as 9-Desfluoro Levofloxacin or Levofloxacin USP Related Compound F, is a critical reference standard for the quality control and analytical development of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] As a known impurity, its accurate identification and quantification are essential for ensuring the safety and efficacy of Levofloxacin drug products. These application notes provide detailed protocols for the use of **Defluoro Levofloxacin** reference standard in analytical procedures, primarily focusing on High-Performance Liquid Chromatography (HPLC).

Levofloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][4][5][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Levofloxacin leads to a cessation of DNA processes, ultimately resulting in bacterial cell death. The presence of impurities such as **Defluoro Levofloxacin** may impact the drug's efficacy and safety profile, necessitating strict control.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of **Defluoro Levofloxacin** is fundamental for its proper handling, storage, and use as a reference standard.



Property	Value	Reference
Chemical Name	(S)-2,3-Dihydro-3-methyl-10- (4-methyl-1-piperazinyl)-7-oxo- 7H-pyrido[1,2,3-de]-1,4- benzoxazine-6-carboxylic acid	[7]
Synonyms	9-Desfluoro levofloxacin, Levofloxacin USP Related Compound F, Levofloxacin EP Impurity D	[1][8]
CAS Number	117620-85-6	[7]
Molecular Formula	C18H21N3O4	[7]
Molecular Weight	343.38 g/mol	[7]
Appearance	Off-White to Yellow Solid	
Solubility	Slightly soluble in DMSO and Methanol (with sonication and heating). Insoluble in water.	_
Storage	2-8°C, under inert atmosphere	

Application: Quantification of Defluoro Levofloxacin in Levofloxacin Drug Substance and Product

The following protocol outlines a typical HPLC method for the determination of **Defluoro Levofloxacin** in Levofloxacin samples. This method is intended as a guide and may require optimization for specific matrices or instrumentation.

Experimental Protocol: HPLC Analysis

- 1. Materials and Reagents:
- Defluoro Levofloxacin Reference Standard
- Levofloxacin Reference Standard



- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate
- · Cupric sulfate pentahydrate
- L-Isoleucine
- Water (HPLC grade or purified)
- Phosphoric acid (for pH adjustment)
- 2. Chromatographic Conditions (Example Method):

Parameter	Condition	
Column	Inertsil ODS-3V C18, 250 x 4.6 mm, 5 μm	
Mobile Phase	Buffer: Methanol (70:30, v/v) Buffer Preparation: Dissolve 8.5 g of ammonium acetate, 1.25 g of cupric sulfate pentahydrate, and 1.0 g of L- Isoleucine in 1000 mL of water.	
Flow Rate	0.7 mL/min	
Column Temperature	42°C	
Detection Wavelength	340 nm	
Injection Volume	25 μL	
Run Time	60 minutes	

3. Preparation of Solutions:

- Diluent: Mobile Phase (Buffer:Methanol, 70:30, v/v)
- Standard Stock Solution (Levofloxacin): Accurately weigh and dissolve about 20 mg of Levofloxacin reference standard in 100 mL of diluent.



- Standard Solution (Levofloxacin): Dilute 5.0 mL of the Standard Stock Solution to 50.0 mL with diluent. Further dilute 5.0 mL of this solution to 25.0 mL with diluent.
- Reference Standard Stock Solution (Defluoro Levofloxacin): Accurately weigh and dissolve
 an appropriate amount of Defluoro Levofloxacin reference standard in diluent to obtain a
 known concentration.
- Spiked Sample Solution (for method validation): Prepare a solution of the Levofloxacin drug substance or product at a suitable concentration and spike with a known amount of **Defluoro Levofloxacin** reference standard.
- 4. System Suitability: Inject the standard solution and verify system suitability parameters. The relative standard deviation (RSD) for replicate injections should be not more than 2.0%, and the tailing factor for the Levofloxacin peak should be not more than 1.8.
- 5. Analysis Procedure: Inject the blank (diluent), the **Defluoro Levofloxacin** reference standard solution, the Levofloxacin standard solution, and the sample solution into the chromatograph. Record the chromatograms and integrate the peak areas.
- 6. Calculation: Calculate the percentage of **Defluoro Levofloxacin** in the sample using the following formula:

% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * Purity standard * 100

Where:

- Area impurity is the peak area of **Defluoro Levofloxacin** in the sample chromatogram.
- Area_standard is the peak area of **Defluoro Levofloxacin** in the reference standard chromatogram.
- Conc standard is the concentration of the **Defluoro Levofloxacin** reference standard.
- Conc_sample is the concentration of the Levofloxacin sample.
- Purity standard is the purity of the **Defluoro Levofloxacin** reference standard.



Method Validation Data (Illustrative)

The following table summarizes typical validation parameters for an HPLC method for the analysis of related substances in Levofloxacin. Specific values for **Defluoro Levofloxacin** should be established during method validation in your laboratory.

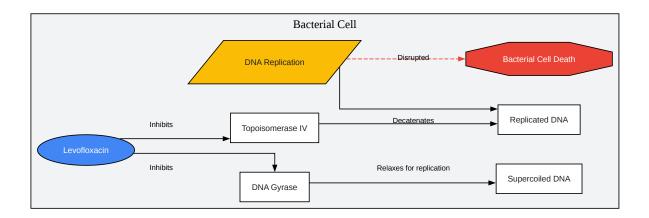
Parameter	Typical Acceptance Criteria	Illustrative Value
Specificity	The method must be able to resolve Defluoro Levofloxacin from Levofloxacin and other potential impurities.	Peak purity of Defluoro Levofloxacin is demonstrated.
Linearity (Correlation Coefficient, r²)	≥ 0.99	0.999
Range	Typically from LOQ to 150% of the specification limit for the impurity.	LOQ - 1.5 μg/mL
Accuracy (% Recovery)	80.0% - 120.0%	98.0% - 102.0%
Precision (% RSD)	Repeatability (Intra-day): ≤ 5.0% Intermediate Precision (Inter-day): ≤ 10.0%	≤ 2.0%
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1	~0.05 μg/mL
Limit of Quantitation (LOQ)	Signal-to-Noise ratio of 10:1	~0.15 μg/mL

Visualizations

Mechanism of Action of Levofloxacin

The following diagram illustrates the mechanism of action of Levofloxacin, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and ultimately bacterial cell death.





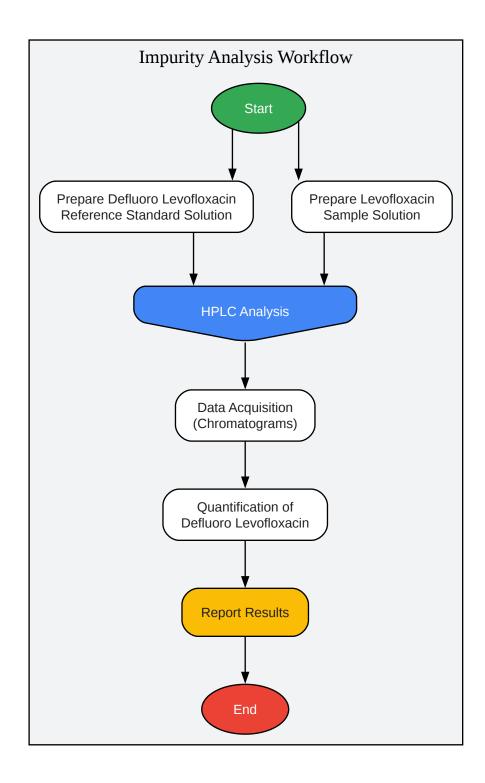
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Caption: Mechanism of action of Levofloxacin.

Experimental Workflow for Impurity Analysis

This diagram outlines the typical workflow for using the **Defluoro Levofloxacin** reference standard for impurity profiling in a pharmaceutical quality control setting.





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Caption: Workflow for impurity analysis.

Conclusion



The **Defluoro Levofloxacin** reference standard is an indispensable tool for the pharmaceutical industry to ensure the quality and safety of Levofloxacin products. The protocols and data presented in these application notes provide a comprehensive guide for researchers and analysts. Adherence to validated analytical methods and the proper use of reference standards are paramount in maintaining the integrity of pharmaceutical manufacturing and development. It is recommended that each laboratory validates the chosen analytical method for its specific use to ensure accurate and reliable results.

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